Antazoline

Catalog No.
S518989
CAS No.
91-75-8
M.F
C17H19N3
M. Wt
265.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antazoline

CAS Number

91-75-8

Product Name

Antazoline

IUPAC Name

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

InChI

InChI=1S/C17H19N3/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,19)

InChI Key

REYFJDPCWQRWAA-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3

solubility

Mol wt 301.82. Bitter crystals producing temporary numbness of the tongue. mp 237-241 °C. UV max: 242 nm (E 1% 1cm = 495 to 515); min 222 nm. One gram dissolves in 40 ml water, in 25 ml alc. Practically insol in ether, benzene, chloroform. pH (1% aq soln): 6.3. /Hydrochloride/
Crystals. Bitter taste. mp 194-198 °C. Sol in water. Sparingly sol in methanol. Practically insol in benzene, ether. pH (2% aq soln): 4.5. /Phosphate/
Sparingly soluble in alcohol; practically insoluble in benzene and ether
In water, 6.63X10+2 mg/L at 30 °C

Synonyms

Analergine, Antasten, Antazoline, Antazoline Hydrochloride, Antazoline Phosphate, Antazoline Phosphate (1:1), Antistine, Arithmin, Hydrochloride, Antazoline, Imidamine, Phenazoline, Phosphate, Antazoline

Canonical SMILES

C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Antazoline is 265.1579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 663 mg/l (at 30 °c)0.00 msparingly soluble in alcohol; practically insoluble in benzene and etherin water, 6.63x10+2 mg/l at 30 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Anti-inflammatory effects

    Some studies suggest that antazoline may have anti-inflammatory properties. Researchers are investigating whether it could be helpful in conditions like allergic reactions and inflammatory skin diseases.

  • Histamine receptor antagonist

    Antazoline is an antagonist of histamine H1 receptors. Histamine is a chemical involved in the inflammatory response. By blocking these receptors, antazoline may help reduce inflammation [].

  • Other potential applications

    There is limited research on the use of antazoline for other conditions, such as heart rhythm problems and cognitive decline. More research is needed to determine the effectiveness and safety of antazoline for these uses [].

Antazoline is a first-generation antihistamine with notable anticholinergic properties, primarily used for symptomatic relief of nasal congestion and allergic conjunctivitis. It functions as a histamine H1 receptor antagonist, selectively binding to these receptors without activating them, thereby inhibiting the effects of endogenous histamine . The compound's chemical formula is C17H19N3C_{17}H_{19}N_{3}, and it is classified under the group of organic compounds known as phenylbenzamines, characterized by a benzyl group linked to a benzamine .

  • Antazoline acts as a histamine H1 receptor antagonist [, ]. Histamine is a molecule involved in allergic responses, causing symptoms like vasodilation, bronchoconstriction, and inflammation [].
  • By binding to histamine H1 receptors, antazoline prevents histamine from activating these receptors, thereby blocking the allergic response and its associated symptoms [, ].
  • Antazoline is generally well-tolerated at recommended doses [].
  • Potential side effects include drowsiness, dry mouth, dizziness, and blurred vision, particularly due to its anticholinergic properties [].
  • In high doses, it may cause more severe side effects like seizures or hallucinations [].
  • Antazoline can interact with other medications, so it's crucial to consult a healthcare professional before use [].
Typical of imidazoline derivatives. One significant reaction involves its interaction with histamine H1 receptors, where it competes with histamine for binding sites, effectively blocking histamine-induced responses. Additionally, antazoline can form salts, such as antazoline hydrochloride, which enhances its solubility and stability in formulations . The compound may also participate in oxidation reactions due to the presence of aromatic rings, leading to potential degradation products under certain conditions.

Antazoline exhibits significant biological activity as an antihistamine. It is particularly effective in alleviating symptoms associated with allergic reactions, such as nasal congestion and conjunctivitis. Its anticholinergic effects can lead to additional side effects like sedation and dry mouth, which are common with first-generation antihistamines . Furthermore, studies indicate that antazoline may influence insulin release from pancreatic beta-cells, showcasing its broader pharmacological potential beyond just antihistaminic activity .

The synthesis of antazoline typically involves several steps:

  • Formation of Imidazoline Ring: Starting from appropriate precursors, the imidazoline ring is formed through cyclization reactions.
  • Benzylation: The benzyl group is introduced via nucleophilic substitution reactions involving benzyl halides.
  • Final Coupling: The final structure is achieved by coupling the imidazoline derivative with an aniline derivative, often employing coupling agents or catalysts to facilitate the reaction.

These synthetic pathways allow for the production of both the base compound and its hydrochloride salt form, which is more commonly used in pharmaceutical applications .

Antazoline is utilized in various therapeutic contexts:

  • Nasal Congestion Relief: It is commonly found in over-the-counter medications targeting nasal congestion due to allergies or colds.
  • Ocular Treatments: Antazoline is formulated as eye drops, often combined with naphazoline, to treat allergic conjunctivitis by reducing redness and irritation .
  • Research

Interaction studies have shown that antazoline can influence various biological pathways:

  • Histamine Receptor Interactions: As a histamine H1 antagonist, it competes with histamine at receptor sites, effectively blocking allergic responses.
  • Platelet Activity: Research indicates that antazoline can cause complement fixation and platelet agglutination when added to test platelets, suggesting potential immunological interactions .
  • Cognitive Effects: Long-term use of first-generation antihistamines like antazoline has been linked to cognitive decline in older adults due to their anticholinergic properties .

Antazoline shares structural similarities and pharmacological properties with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityPrimary UseUnique Features
DiphenhydramineAromatic amineAllergies, sleep aidStrong sedative effects
ChlorpheniramineAromatic amineAllergiesLonger duration of action
BrompheniramineAromatic amineAllergiesLess sedating compared to diphenhydramine
PromethazinePhenothiazineNausea, allergiesAntiemetic properties

Antazoline's uniqueness lies in its specific combination of antihistaminic and mild sedative properties alongside its application in both nasal and ocular formulations. This dual functionality makes it particularly versatile compared to other antihistamines that may have more specialized uses .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White, crystalline powder

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

265.157897619 g/mol

Monoisotopic Mass

265.157897619 g/mol

Heavy Atom Count

20

Taste

Bitter

LogP

log Kow = 3.38 (est)

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

227-229
120-122 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DHA8014SS1

Related CAS

154-68-7 (phosphate (1:1))
2508-72-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used to relieve nasal congestion and in eye drops, usually in combination with naphazoline, to relieve the symptoms of allergic conjunctivitis.

Therapeutic Uses

Anti-Allergic Agents; Histamine H1 Antagonists
Antazoline ... is an antihistamine used orally and also in eyedrops ...
In two independent studies including 25 subjects each, naphazoline caused significant whitening (but did not prevent itching) in the histamine-induced red, itchy eye. Antazoline inhibited itching (but not redness) to a significant degree in the same model. The combination of naphazoline and antazoline produced significant whitening and inhibition of itching in all eyes challenged by histamine. The combination of the two drugs was more effective than either component alone in preventing redness. The antihistamine and combination of antihistamine/vasoconstrictor were equally effective in arresting itching.
Antazoline is an ethylenediamine derivative with the properties and uses of the antihistamines. It is one of the least active of the commonly used antihistamines and has a short duration of action. It has local anaesthetic and also some anticholinergic properties. It is claimed to be less irritating to the tissue than most other antihistamines.
For more Therapeutic Uses (Complete) data for ANTAZOLINE (9 total), please visit the HSDB record page.

Pharmacology

Antazoline is a histamine H1 receptor antagonist. It selectively bind to but does not activate histamine H1 receptors, thereby blocking the actions of endogenous histamine.
Antazoline is an ethylenediamine derivative with histamine H1 antagonistic and sedative properties. Antazoline antagonizes histamine H1 receptor and prevents the typical allergic symptoms caused by histamine activities on capillaries, skin, mucous membranes, and gastrointestinal and bronchial smooth muscles. These histamine activities include vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscles. Antazoline is used to provide symptomatic relieve of allergic symptoms.

MeSH Pharmacological Classification

Anti-Allergic Agents

ATC Code

R - Respiratory system
R01 - Nasal preparations
R01A - Decongestants and other nasal preparations for topical use
R01AC - Antiallergic agents, excl. corticosteroids
R01AC04 - Antazoline
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX05 - Antazoline

Mechanism of Action

Antazoline binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
Antihistamine drugs are competitive, reversible inhibitors of the action of histamine at the H1 receptor. /Antihistamines/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Vapor Pressure

2.3X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

91-75-8

Associated Chemicals

Antazoline sulfate;24359-81-7
Antazoline phosphate;154-68-7
Antazoline hydrochloride;2508-72-7

Wikipedia

Antazoline

Drug Warnings

Other common adverse reactions include dizziness, tinnitus, blurred vision, euphoria, incoordination, anxiety, insomnia, tremor, nausea, vomiting, constipation, diarrhea, epigastric discomfort, dry mouth, and cough. Infrequently, urinary retention, palpitation, hypotension, headache, hallucination, psychosis, ... may occur. Rarely, leukopenia, agranulocytosis, hemolytic anemia, allergic reactions, dysrhythmias, dyskinesia, seizures, paraesthesia, paralysis, hepatitis, ... are noted../Antihistamines/
In therapeutic use, the adverse effects are similar for most members of the group. The most common side effect of the sedating antihistamines is central nervous system depression. Effects range from slight drowsiness to deep sleep and include lassitude, dizziness, and incoordination. Paradoxic stimulation may occasionally occur, especially at high doses and in children or the elderly. The sedative effects may diminish after a few days of therapeutic use. /Antihistamines/

Use Classification

Pharmaceuticals

Methods of Manufacturing

Prepared by the condensation of benzylaniline with 2-(chloromethyl)imidazoline.
Synthesis of Ethylenediamines. Three different methods of synthesizing ethylenediamines are widely used: 1. Reaction of tertiary chloroethylamines with secondary amines in the presence of a base, e.g., NaH, NaNH2, NaOC2H5, or KOH. 2. Alkylation of secondary amines, such as N-(2-dimethylaminoethyl)aniline with benzyl chlorides in the presence of a strong base. 3. Reaction of reactive heterocyclic halogen compounds, such as 2-bromopyridine with secondary amines, such as N-(2-dimethylaminoethyl)-aniline, also in the presence of a strong base. /Ethylenediamies/

Analytic Laboratory Methods

Diode array detection of low level co-eluting species in high-performance liquid chromatography.
Determination of naphazoline nitrate and antazoline sulfate in pharmaceutical combinations by reversed-phase high performance liquid chromatography. /Antazoline sulfate/
Analyte: antazoline phosphate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /antazoline phosphate/
Analyte: antazoline phosphate; matrix: chemical identification; procedure: thin-layer chromatography with comparison to standards /antazoline phosphate/
For more Analytic Laboratory Methods (Complete) data for ANTAZOLINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A computerized gas chromatography-mass spectrometric procedure for the toxicological detection of the ethylenediamine and piperazine antihistamines and their metabolites in urine. /Ethylenediamine & piperazine antihistamines/

Interactions

The purpose of this study was to investigate the effects of antazoline and ketotifen (two H1 receptor antagonists) on the anticonvulsant activity of antiepileptic drugs against maximal electroshock (MES)-induced convulsions in mice. The following antiepileptic drugs were used: valproate, carbamazepine, diphenylhydantoin and phenobarbital. In addition, the effects of antiepileptic drugs alone or in combination with antazoline or ketotifen were studied on long-term memory (tested in the passive avoidance task) and motor performance (evaluated in the chimney test), acutely and after 7-day treatment with these H1 receptor antagonists. The influence of antazoline and ketotifen on the free plasma and brain levels of the antiepileptics was also evaluated. Antazoline (at 0.5 mg/kg), given acutely and after 7-day treatment, significantly diminished the electroconvulsive threshold. Similarly, ketotifen, after acute and chronic doses of 8 mg/kg markedly reduced the threshold for electroconvulsions. In both cases, antazoline and ketotifen were without effect upon this parameter at lower doses. Antazoline (0.25 mg/kg) significantly raised the ED50 value of carbamazepine against MES (both, acutely and after 7-day treatment). Furthermore antazoline (0.25 mg/kg) also reduced the anticonvulsant activity of diphenylhydantoin, but only after repeated administration, without modifying the brain and free plasma level of this drug. Moreover, valproate and phenobarbital did not change their protective activity when combined with antazoline. ... Only acute antazoline (0.25 mg/kg) applied with valproate impaired the performance of mice evaluated in the chimney test. Ketotifen (4 mg/kg) co-administered with conventional antiepileptic drugs impaired motor coordination in mice treated with valproate, phenobarbital or diphenylhydantoin. Acute and chronic antazoline (0.25 mg/kg) alone or in combination with antiepileptic drugs did not disturb long-term memory, tested in the passive avoidance task. ... The results of this study indicate that H1 receptor antagonists, crossing the blood brain barrier, should be used with caution in epileptic patients. This is because antazoline reduced the protective potential of diphenylhydantoin and carbamazepine.
Imidazoline drugs exert neuroprotective effects in cerebral ischaemia models. They also have effects against mouse cerebellar and striatal neuronal death induced by N-methyl-D-aspartate (NMDA) through the blockade of NMDA currents. Here, we investigated the effects of antazoline on NMDA toxicity and current in rat hippocampal neuronal cultures, and on an in vivo model of status epilepticus. In hippocampal cultures, antazoline (30 uM) decreased NMDA-mediated neurotoxicity and also blocked the NMDA current with voltage-dependent and fast-reversible action (inhibition by 85+ or - 3% at -60 mV). Status epilepticus was induced by injecting pilocarpine (200 nmol) directly into the right pyriform cortex of male adult rats. The rats then received immediately three consecutive i.p. injections at 30-min intervals of either PBS (control group) or antazoline at 10 mg/kg (low-dose group) or at 45 mg/kg (high-dose group). During the 6-hr recording, status epilepticus lasted more than 200 min in all groups. In the high-dose group only, seizures completely ceased 1 hr after the third injection of antazoline, then started again 1 hr later. Rats were killed 1 week later, and Cresyl Violet-stained sections of their brain were analysed for damage quantification. On the ipsilateral side to the pilocarpine injection, pyriform cortex and hippocampal CA1 and CA3 areas were significantly protected in both antazoline-treated groups, whilst prepyriform and entorhinal cortices were only in the high-dose group. On the contralateral side to the pilocarpine injection, only the hippocampal CA3 area was significantly protected in the low-dose group, but all investigated structures were in the high-dose group.In conclusion, antazoline is a potent neuroprotective drug in different models of neuronal primary culture, as previously shown in striatal and cerebellar granule neurons, and here in hippocampal neurons. Antazoline is also neuroprotective in vivo in the intra-pyriform pilocarpine-induced status epilepticus model.

Dates

Last modified: 08-15-2023
1: Balsam P, Koźluk E, Peller M, Piątkowska A, Lodziński P, Kiliszek M, Kołtowski Ł, Grabowski M, Opolski G. Antazoline for termination of atrial fibrillation during the procedure of pulmonary veins isolation. Adv Med Sci. 2015 Sep;60(2):231-5. doi: 10.1016/j.advms.2015.03.002. Epub 2015 Apr 1. PubMed PMID: 25919055.
2: Piotrowski R, Kryński T, Baran J, Futyma P, Stec S, Kułakowski P. Antazoline for rapid termination of atrial fibrillation during ablation of accessory pathways. Cardiol J. 2014;21(3):299-303. doi: 10.5603/CJ.a2013.0121. Epub 2013 Aug 30. PubMed PMID: 23990192.
3: Wang R, Chu Y, Li X, Wan B, Yu T, Wang L, Hao L, Guo M. Determination of antazoline hydrochloride in rat plasma and excreta by reversed-phase ion-pair chromatography and its application to pharmacokinetics. Biomed Chromatogr. 2013 Dec;27(12):1595-602. doi: 10.1002/bmc.2965. Epub 2013 Jul 12. PubMed PMID: 23847054.
4: Li X, Chu Y, Ke Y, Wang L, Yu T, Hao L. Determination of antazoline hydrochloride in Beagle dog plasma by HPLC-UV and its application to pharmacokinetics. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jun 15;929:97-101. doi: 10.1016/j.jchromb.2013.04.021. Epub 2013 Apr 20. PubMed PMID: 23669609.
5: Farkowski MM, Maciag A, Dabrowski R, Pytkowski M, Kowalik I, Szwed H. Clinical efficacy of antazoline in rapid cardioversion of paroxysmal atrial fibrillation--a protocol of a single center, randomized, double-blind, placebo-controlled study (the AnPAF Study). Trials. 2012 Sep 11;13:162. doi: 10.1186/1745-6215-13-162. PubMed PMID: 22967497; PubMed Central PMCID: PMC3502525.
6: Asadpour-Zeynali K, Ghavami R, Esfandiari R, Soheili-Azad P. Simultaneous determination of antazoline and naphazoline by the net analyte signal standard addition method and spectrophotometric technique. J AOAC Int. 2010 Nov-Dec;93(6):1995-2001. PubMed PMID: 21313830.
7: Hemmateenejad B, Ghavami R, Miri R, Shamsipur M. Net analyte signal-based simultaneous determination of antazoline and naphazoline using wavelength region selection by experimental design-neural networks. Talanta. 2006 Feb 15;68(4):1222-9. doi: 10.1016/j.talanta.2005.07.045. Epub 2005 Aug 24. PubMed PMID: 18970453.
8: Meloun M, Syrový T, Vrána A. The thermodynamic dissociation constants of ambroxol, antazoline, naphazoline, oxymetazoline and ranitidine by the regression analysis of spectrophotometric data. Talanta. 2004 Feb 27;62(3):511-22. doi: 10.1016/j.talanta.2003.08.027. PubMed PMID: 18969326.
9: Souri E, Amanlou M, Farsam H, Afshari A. A rapid derivative spectrophotometric method for simultaneous determination of naphazoline and antazoline in eye drops. Chem Pharm Bull (Tokyo). 2006 Jan;54(1):119-22. PubMed PMID: 16394564.
10: Rojsitthisak P, Wichitnithad W, Pipitharome O, Sanphanya K, Thanawattanawanich P. Simple HPLC determination of benzalkonium chloride in ophthalmic formulations containing antazoline and tetrahydrozoline. PDA J Pharm Sci Technol. 2005 Sep-Oct;59(5):332-7. PubMed PMID: 16316068

Explore Compound Types